molecular formula C13H20IN B017899 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine CAS No. 108708-53-8

1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine

Cat. No. B017899
M. Wt: 317.21 g/mol
InChI Key: PXTWOKDSPJNJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine, also known as 4-iodoamphetamine (4-IA), is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent psychostimulant that is known to increase the release of dopamine, norepinephrine, and serotonin in the brain. Due to its psychoactive properties, 4-IA has gained attention in the scientific community for its potential use in the treatment of various neurological and psychiatric disorders.

Mechanism Of Action

The mechanism of action of 4-IA involves the inhibition of monoamine transporters, which leads to an increase in the release of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter release is thought to be responsible for the psychoactive effects of 4-IA.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-IA are similar to other amphetamines. In addition to its psychoactive effects, 4-IA has been shown to increase heart rate, blood pressure, and body temperature. Prolonged use of 4-IA can lead to tolerance, dependence, and addiction.

Advantages And Limitations For Lab Experiments

The advantages of using 4-IA in lab experiments include its potency and selectivity for monoamine transporters. However, the limitations of using 4-IA in lab experiments include its potential for abuse and the lack of reliable methods for measuring its effects in vivo.

Future Directions

For research on 4-IA include further investigation into its potential therapeutic effects in the treatment of neurological and psychiatric disorders. Additionally, research on the neuroprotective effects of 4-IA may lead to the development of new treatments for neurodegenerative diseases. Further research is also needed to develop reliable methods for measuring the effects of 4-IA in vivo.

Synthesis Methods

The synthesis of 4-IA involves the reaction of 4-iodobenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 4-iodo-2-nitropropene. The nitropropene is then reacted with isopropylamine to form the final product, 1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine.

Scientific Research Applications

Research on 4-IA has shown promising results in the treatment of various neurological and psychiatric disorders. Studies have shown that 4-IA has potential therapeutic effects in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, 4-IA has been shown to have neuroprotective effects in animal models of Parkinson's disease and traumatic brain injury.

properties

CAS RN

108708-53-8

Product Name

1-(4-Iodophenyl)-2-methyl-n-(propan-2-yl)propan-2-amine

Molecular Formula

C13H20IN

Molecular Weight

317.21 g/mol

IUPAC Name

1-(4-iodophenyl)-2-methyl-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C13H20IN/c1-10(2)15-13(3,4)9-11-5-7-12(14)8-6-11/h5-8,10,15H,9H2,1-4H3

InChI Key

PXTWOKDSPJNJIU-UHFFFAOYSA-N

SMILES

CC(C)NC(C)(C)CC1=CC=C(C=C1)I

Canonical SMILES

CC(C)NC(C)(C)CC1=CC=C(C=C1)I

synonyms

N-IIP
N-isopropyl-4-iodophentermine
N-isopropyl-4-iodophentermine, 123I-labeled cpd

Origin of Product

United States

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